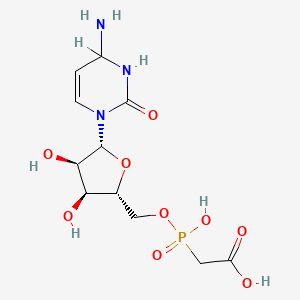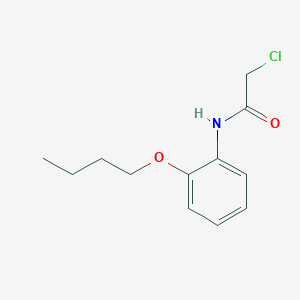
N-(2-Butoxyphenyl)-2-chloro-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The preparation of Ethyl hydrogen fumarate involves the esterification of fumaric acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions include heating the mixture under reflux to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Ethyl hydrogen fumarate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form fumaric acid.
Reduction: Reduction reactions can convert it to succinic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are fumaric acid, succinic acid, and substituted fumarates, respectively.
Scientific Research Applications
Ethyl hydrogen fumarate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential as a prodrug, where it can be metabolized into active therapeutic agents.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of Ethyl hydrogen fumarate involves its hydrolysis to fumaric acid and ethanol. Fumaric acid can then participate in the tricarboxylic acid cycle, a crucial metabolic pathway in cellular respiration. The molecular targets and pathways involved include enzymes like fumarase, which catalyzes the reversible hydration of fumaric acid to malic acid.
Comparison with Similar Compounds
Ethyl hydrogen fumarate can be compared with other similar compounds such as:
Dimethyl fumarate: Used in the treatment of multiple sclerosis and psoriasis.
Diethyl fumarate: Another ester of fumaric acid with similar chemical properties.
Fumaric acid: The parent compound, which is a key intermediate in the tricarboxylic acid cycle.
Ethyl hydrogen fumarate is unique due to its specific ester group, which imparts different solubility and reactivity characteristics compared to its analogs.
Properties
CAS No. |
41240-82-8 |
|---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
N-(2-butoxyphenyl)-2-chloroacetamide |
InChI |
InChI=1S/C12H16ClNO2/c1-2-3-8-16-11-7-5-4-6-10(11)14-12(15)9-13/h4-7H,2-3,8-9H2,1H3,(H,14,15) |
InChI Key |
KJLAOPIUOGHMOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




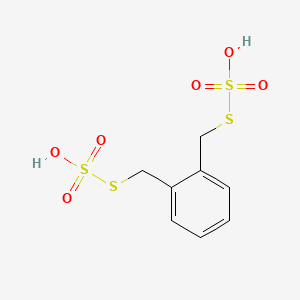
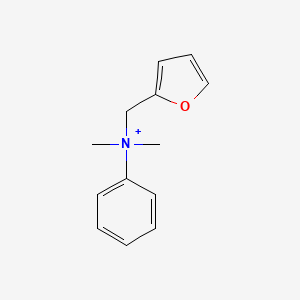
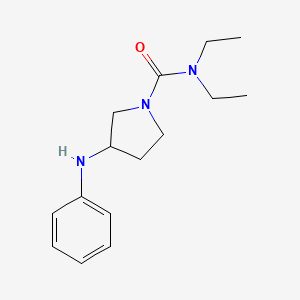
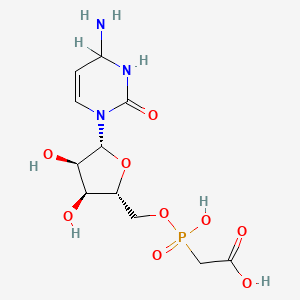
![1-[(Sulphonatophenyl)methyl]pyridinium](/img/structure/B12797506.png)
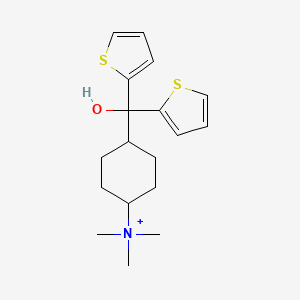
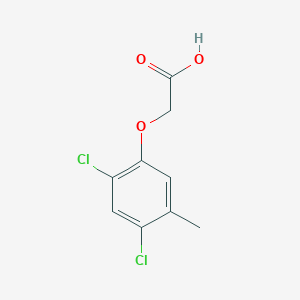
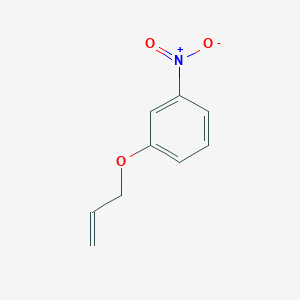
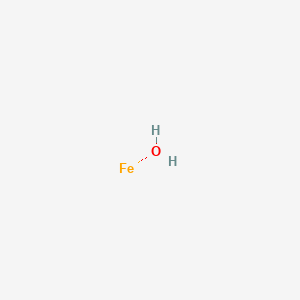
![1-[(Sulphonatophenyl)methyl]pyridinium](/img/structure/B12797540.png)
